
4-(Piperidin-2-ylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They have been synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various catalysts have been employed in these reactions, such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Physical And Chemical Properties Analysis
4-(Piperidin-2-ylmethyl)phenol is a white crystalline powder that is soluble in organic solvents, including methanol, ethanol, and chloroform, and slightly soluble in water.Applications De Recherche Scientifique
Experimental and Theoretical Studies
Studies have focused on synthesizing and analyzing the structural properties of alkylaminophenol compounds related to 4-(Piperidin-2-ylmethyl)phenol. These compounds exhibit high antioxidant values, suggesting potential as biologically active drugs. Theoretical data, including density functional theory (DFT) and Hartree-Fock (HF) methods, support experimental analyses, indicating compatibility between theoretical and experimental values. This research underscores the compound's potential in pharmacological applications due to its antioxidant properties (Ulaş, 2020).
Biological Activity and DNA Interactions
Innovative compounds, including derivatives of 4-(Piperidin-2-ylmethyl)phenol, have been synthesized for potential use in photodynamic therapy and as DNA cleaving agents. These compounds demonstrate significant DNA cleavage effects under irradiation, highlighting their potential in medical research, particularly in cancer therapy through photodynamic processes (Özel et al., 2019).
Material Science Applications
The electrochemical oxidation of related compounds has been explored for the synthesis of highly conjugated bisindolyl-p-quinone derivatives. These derivatives have unique regioselectivity and good yields, indicating potential applications in material science, particularly in developing novel conductive materials and sensors (Amani et al., 2012).
Antimalarial Research
Mannich base derivatives of 4-[7-Chloro(and 7-trifluoromethyl)quinolin-4-ylamino]phenols have been synthesized and tested for antimalarial activity. These studies reveal the compound's effectiveness against Plasmodium falciparum, providing insights into developing new antimalarial agents (Barlin et al., 1994).
Corrosion Inhibition
Research into benzimidazole derivatives, including those related to 4-(Piperidin-2-ylmethyl)phenol, has shown their effectiveness as corrosion inhibitors. These compounds provide significant protection for metals in acidic environments, suggesting applications in industrial maintenance and preservation (Yadav et al., 2016).
Mécanisme D'action
Target of Action
4-(Piperidin-2-ylmethyl)phenol, also known as PMPP, is a piperidine derivative . Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . They are particularly noted for their potential in the treatment of HIV, acting as antagonists to the chemokine receptor CCR5 . The CCR5 receptor is an essential co-receptor in the process of HIV-1 entry .
Mode of Action
The mode of action of PMPP, like other piperidine derivatives, involves interaction with its target, the CCR5 receptor. All CCR5 antagonists, including PMPP, contain one basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction inhibits the ability of HIV-1 to enter cells, thereby acting as a form of treatment for the virus .
Biochemical Pathways
The biochemical pathways affected by PMPP are those involving the CCR5 receptor. By acting as an antagonist to this receptor, PMPP can prevent the entry of HIV-1 into cells . This has downstream effects on the progression of HIV, potentially slowing the development of AIDS and improving response to treatment .
Pharmacokinetics
Piperidine derivatives are generally known for their wide range of biological activities and their importance in drug design .
Result of Action
The result of PMPP’s action as a CCR5 antagonist is the prevention of HIV-1 entry into cells . This can slow the progression of HIV, potentially delaying the onset of AIDS and improving the efficacy of treatment .
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity .
Propriétés
IUPAC Name |
4-(piperidin-2-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-6-4-10(5-7-12)9-11-3-1-2-8-13-11/h4-7,11,13-14H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPJAOZGRNAHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-2-ylmethyl)phenol | |
CAS RN |
782406-03-5 |
Source


|
| Record name | 4-[(piperidin-2-yl)methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2840372.png)
![(E)-4-(Dimethylamino)-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]but-2-enamide](/img/structure/B2840374.png)
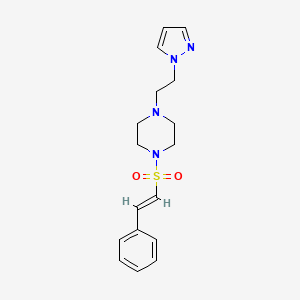
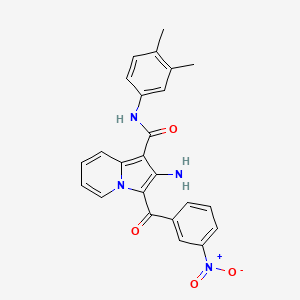
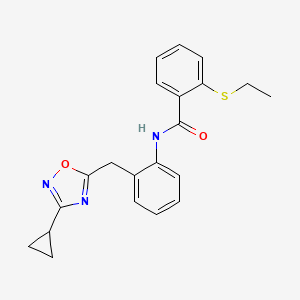

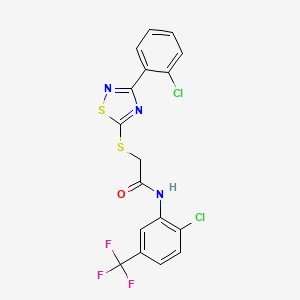
![7-hydroxy-N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2840383.png)
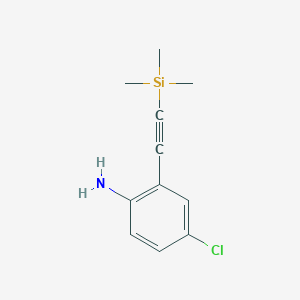

![({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid](/img/structure/B2840387.png)
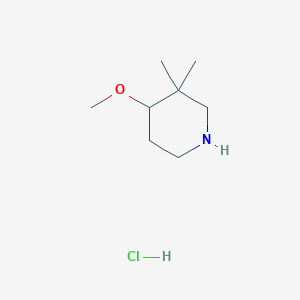
![1-((1-(butylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2840389.png)
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2840392.png)